Kynurenine impurity 3
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Overview
Description
Kynurenine impurity 3 is a compound that is part of the kynurenine pathway, which is the primary route for the catabolism of tryptophan in mammalian cells. This pathway is responsible for the production of several bioactive metabolites that play crucial roles in various physiological processes, including immune response modulation and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kynurenine impurity 3 typically involves the hydroxylation of L-kynurenine. This reaction is catalyzed by the enzyme kynurenine 3-monooxygenase, which uses NADPH and molecular oxygen as co-factors to convert L-kynurenine into 3-hydroxy-L-kynurenine . The reaction conditions usually involve maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes that involve the use of genetically engineered microorganisms. These microorganisms are designed to overexpress kynurenine 3-monooxygenase, thereby increasing the yield of 3-hydroxy-L-kynurenine. The process involves fermentation, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Kynurenine impurity 3 undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce quinolinic acid, a neurotoxic compound.
Reduction: Under certain conditions, it can be reduced back to L-kynurenine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, NADPH, and various oxidizing and reducing agents. The conditions typically involve controlled pH, temperature, and the presence of specific enzymes or catalysts .
Major Products Formed
The major products formed from the reactions of this compound include quinolinic acid, kynurenic acid, and anthranilic acid. These products have significant biological activities and are involved in various physiological processes .
Scientific Research Applications
Kynurenine impurity 3 has several scientific research applications, including:
Mechanism of Action
Kynurenine impurity 3 exerts its effects primarily through its role in the kynurenine pathway. It acts as a substrate for kynurenine 3-monooxygenase, leading to the production of 3-hydroxy-L-kynurenine. This compound can then be further metabolized to produce other bioactive metabolites, such as quinolinic acid and kynurenic acid. These metabolites interact with various molecular targets, including receptors and enzymes, to modulate immune responses and neuroprotective mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the kynurenine pathway include:
- L-kynurenine
- 3-hydroxykynurenine
- Kynurenic acid
- Anthranilic acid
- Quinolinic acid
Uniqueness
Kynurenine impurity 3 is unique due to its specific role as an intermediate in the kynurenine pathway. It serves as a crucial branch point, leading to the production of both neuroprotective and neurotoxic metabolites. This dual role makes it a significant compound for studying the balance between neuroprotection and neurotoxicity in various diseases .
Properties
Molecular Formula |
C5H10O5S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-hydroxy-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C5H10O5S/c1-11(9,10)3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
AQJVOULVOGJUTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)O |
Origin of Product |
United States |
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